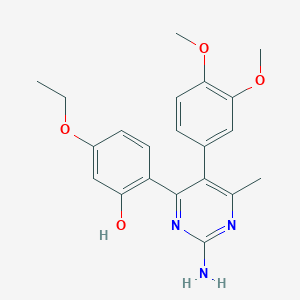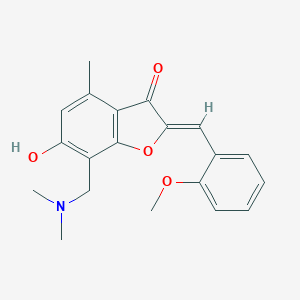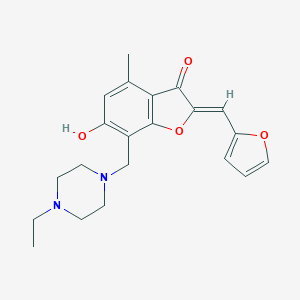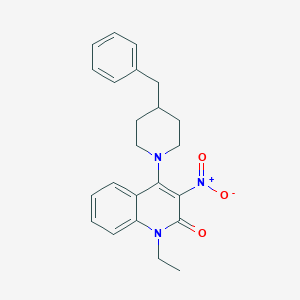![molecular formula C24H23N3O5S B357615 methyl 4-methoxy-3-[(13-methoxy-2-oxo-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-17-yl)methyl]benzoate CAS No. 904007-50-7](/img/structure/B357615.png)
methyl 4-methoxy-3-[(13-methoxy-2-oxo-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-17-yl)methyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methoxy-3-[(10-methoxy-6-oxo-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-7(6H)-yl)methyl]benzoate is a complex organic compound that features a unique structure combining multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-[(10-methoxy-6-oxo-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-7(6H)-yl)methyl]benzoate typically involves multi-step organic reactionsKey reagents such as p-toluenesulfonic acid, hydrazine, and acetic acid are often used in these steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using inert atmospheres, and employing purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Methyl 4-methoxy-3-[(10-methoxy-6-oxo-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-7(6H)-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, methyl 4-methoxy-3-[(10-methoxy-6-oxo-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-7(6H)-yl)methyl]benzoate may be investigated for its therapeutic potential. Its ability to interact with biological molecules could lead to the development of new treatments for diseases.
Industry
In industry, this compound can be used in the production of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
作用机制
The mechanism of action of methyl 4-methoxy-3-[(10-methoxy-6-oxo-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-7(6H)-yl)methyl]benzoate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
Methyl 4-methoxyacetoacetate: This compound shares a similar methoxy and ester functional group but lacks the complex indole and thiazino-pyrimido structure.
Methyl 2-methoxybenzoate: This compound has a simpler structure with a methoxy group on a benzoate core.
Uniqueness
Methyl 4-methoxy-3-[(10-methoxy-6-oxo-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-7(6H)-yl)methyl]benzoate is unique due to its intricate structure, which combines multiple functional groups and heterocyclic systems. This complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
904007-50-7 |
|---|---|
分子式 |
C24H23N3O5S |
分子量 |
465.5g/mol |
IUPAC 名称 |
methyl 4-methoxy-3-[(13-methoxy-2-oxo-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-17-yl)methyl]benzoate |
InChI |
InChI=1S/C24H23N3O5S/c1-30-16-6-7-18-17(12-16)20-21(22(28)26-9-4-10-33-24(26)25-20)27(18)13-15-11-14(23(29)32-3)5-8-19(15)31-2/h5-8,11-12H,4,9-10,13H2,1-3H3 |
InChI 键 |
ASWGCJHEOXRRJD-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C3=C2N=C4N(C3=O)CCCS4)CC5=C(C=CC(=C5)C(=O)OC)OC |
规范 SMILES |
COC1=CC2=C(C=C1)N(C3=C2N=C4N(C3=O)CCCS4)CC5=C(C=CC(=C5)C(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B357534.png)
![5-(benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B357536.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B357538.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propoxybenzamide](/img/structure/B357541.png)

![N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]-3-methylbenzamide](/img/structure/B357545.png)
![N-[5-Cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-3,4-dimethylbenzamide](/img/structure/B357548.png)

![N-[5-Cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-3-methylbenzamide](/img/structure/B357550.png)

![2-Phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B357556.png)
![6-chloro-3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1-isobutyl-2(1H)-quinoxalinone](/img/structure/B357557.png)
